molecular formula C11H7FN2 B3358293 6-fluoro-9H-pyrido[2,3-b]indole CAS No. 78750-84-2

6-fluoro-9H-pyrido[2,3-b]indole

Cat. No. B3358293
CAS RN: 78750-84-2
M. Wt: 186.18 g/mol
InChI Key: PORCQRVEDJSRCX-UHFFFAOYSA-N
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Description

6-fluoro-9H-pyrido[2,3-b]indole is a synthetic compound . It is a type of indole, which is a common nitrogen-based heterocyclic scaffold .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes this compound, can be achieved through a one-pot, three-component protocol. This process involves a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular formula of this compound is C11H7FN2 . Its molecular weight is 186.18500 .


Chemical Reactions Analysis

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often considered as a “privileged scaffold” within the drug discovery arena .


Physical And Chemical Properties Analysis

The density of this compound is 1.395g/cm3 . Its boiling point is 376.1ºC at 760 mmHg . The melting point and flash point are not available .

Mechanism of Action

While the specific mechanism of action for 6-fluoro-9H-pyrido[2,3-b]indole is not explicitly mentioned in the search results, indole alkaloids derived from natural sources are known for their outstanding biological and pharmacological properties . They are often used in the synthesis of various organic compounds .

Future Directions

6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole, a related compound, has been granted orphan designation for the treatment of sudden sensorineural hearing loss . This suggests potential therapeutic applications for 6-fluoro-9H-pyrido[2,3-b]indole in the future.

properties

IUPAC Name

6-fluoro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORCQRVEDJSRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319973
Record name 6-fluoro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78750-84-2
Record name NSC353101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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